8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid
Overview
Description
8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid is a heterocyclic compound that features a unique structure combining a quinoline ring with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-bromoquinoline-4-carboxylic acid with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminotetrazoloquinoline derivative, while oxidation might produce a quinoline-4-carboxylic acid derivative with altered electronic properties .
Scientific Research Applications
8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind effectively to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect. Pathways involved may include signal transduction cascades or metabolic pathways critical for cell survival and proliferation .
Comparison with Similar Compounds
Tetrazoloquinoline Derivatives: Compounds like tetrazolo[1,5-a]quinoline-4-carboxylic acid without the bromine substitution.
Quinoline Derivatives: Such as 8-bromoquinoline and quinoline-4-carboxylic acid.
Uniqueness: 8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid is unique due to the presence of both a bromine atom and a tetrazole ring, which confer distinct chemical reactivity
Properties
IUPAC Name |
8-bromotetrazolo[1,5-a]quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN4O2/c11-6-2-1-5-3-7(10(16)17)9-12-13-14-15(9)8(5)4-6/h1-4H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOURDMRHRWXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N3C(=NN=N3)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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